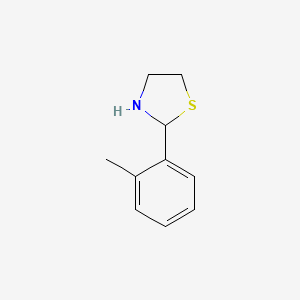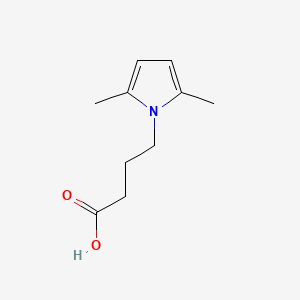
1-Pyrrolebutyric acid, 2,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
PBDM is synthesized from pyrrole and butyric acid. Pyrrole synthesis involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Molecular Structure Analysis
PBDM has a molecular formula of C8H11NO2. Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .Chemical Reactions Analysis
The synthesis of PBDM involves a Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Physical And Chemical Properties Analysis
PBDM is an organic acid with a molecular formula of C8H11NO2. More detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Antibacterial Activity
A study has prepared a series of compounds including 4-(2,5-Dimethyl-1H-pyrrol-1-yl) derivatives and evaluated them for antibacterial activity. Some of these compounds were further tested for in vitro inhibition of enzymes like enoyl ACP reductase and DHFR .
Monoclonal Antibody Production
Research has shown that certain chemical compounds can improve monoclonal antibody production in mammalian cell cultures. A study aimed to discover new compounds that can enhance cell-specific antibody production in recombinant Chinese hamster ovary cells found that 2,5-dimethylpyrrole enhanced the cell-specific productivity .
Anti-Tuberculosis Therapeutic Compound
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB), which was developed as an anti-tuberculosis therapeutic compound, was discovered to stimulate monoclonal antibody (mAb) production in cell cultures .
Structural Optimization for Antibody Production
Further studies revealed that 2,5-dimethylpyrrole was the most effective partial structure of the compound on monoclonal antibody production. This suggests that structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-Pyrrolebutyric acid, 2,5-dimethyl-, also known as 4-(2,5-Dimethyl-1H-pyrrol-1-yl)butanoic acid, is the Chinese hamster ovary cells (CHO cells) used in monoclonal antibody production . These cells have been used as a host in monoclonal antibody production due to their robustness, high productivity, and ability to produce proteins with ideal glycans .
Mode of Action
The compound interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . In addition, the compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Biochemical Pathways
The compound affects the biochemical pathways related to cell growth, glucose uptake, and ATP production. It also influences the galactosylation process of monoclonal antibodies
Pharmacokinetics
Its impact on bioavailability can be inferred from its effects on cell-specific glucose uptake and atp production .
Result of Action
The primary result of the compound’s action is an increase in monoclonal antibody production. It achieves this by suppressing cell growth, enhancing glucose uptake, increasing ATP levels, and controlling the level of galactosylation for the N-linked glycans on monoclonal antibodies .
properties
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8-5-6-9(2)11(8)7-3-4-10(12)13/h5-6H,3-4,7H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMFEXPQTVBAJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149274 |
Source


|
| Record name | 1-Pyrrolebutyric acid, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolebutyric acid, 2,5-dimethyl- | |
CAS RN |
110525-48-9 |
Source


|
| Record name | 1-Pyrrolebutyric acid, 2,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110525489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyrrolebutyric acid, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

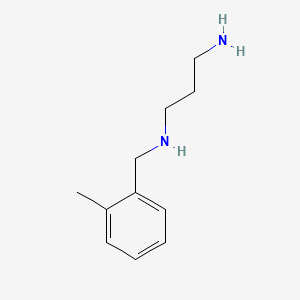
![[4-(Trifluoromethyl)phenyl]acetamide](/img/structure/B1352057.png)

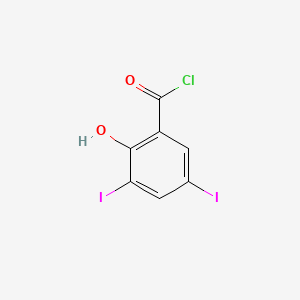
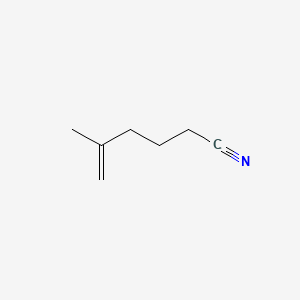
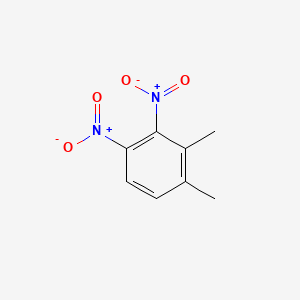
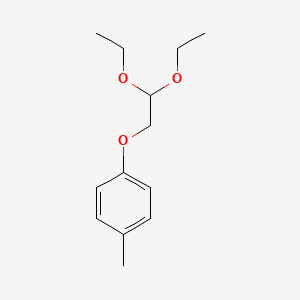
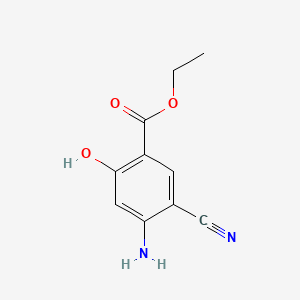
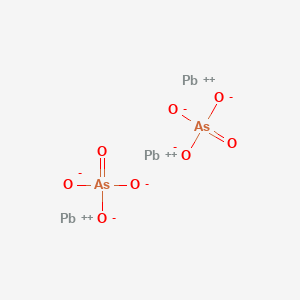
![1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B1352073.png)

![2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid](/img/structure/B1352075.png)

